molecular formula C19H19BrN2O3 B3456106 N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide

N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide

Cat. No. B3456106
M. Wt: 403.3 g/mol
InChI Key: NWEXMLZZPPOAIQ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide, commonly known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components, which is essential for various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression.

Mechanism of Action

BB-94 exerts its inhibitory effects on N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides by chelating the active site zinc ion, which is necessary for the enzymatic activity of N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides. This results in the prevention of ECM degradation and the inhibition of cancer cell invasion and migration.
Biochemical and Physiological Effects:
BB-94 has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and suppression of tumor growth and metastasis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

BB-94 has several advantages as a research tool, including its high potency and selectivity for N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides, its ability to inhibit multiple N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides simultaneously, and its ability to penetrate cell membranes and inhibit intracellular N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides. However, it also has some limitations, including its potential toxicity and non-specific effects on other enzymes and proteins.

Future Directions

There are several future directions for the research and development of BB-94 and its derivatives. These include the development of more potent and selective N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide inhibitors, the identification of new therapeutic targets for N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide inhibition, and the investigation of the potential use of N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide inhibitors in combination with other cancer therapies. Additionally, the development of new methods for the delivery of N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide inhibitors to specific tissues and cells could enhance their therapeutic efficacy and reduce potential side effects.

Scientific Research Applications

BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular disorders. It has been shown to inhibit the activity of several N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamides, including N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide-1, N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide-2, N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide-3, N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide-7, and N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide-9, which are implicated in the progression and metastasis of cancer cells.

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c20-15-6-7-17(21-18(23)13-22-8-10-25-11-9-22)16(12-15)19(24)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEXMLZZPPOAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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